molecular formula C16H17FN2O2S B2706300 5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide CAS No. 2310121-67-4

5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2706300
CAS No.: 2310121-67-4
M. Wt: 320.38
InChI Key: SUGAIJFAZZRWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide (CAS 2310121-67-4) is a chemical compound with the molecular formula C16H17FN2O2S and a molecular weight of 320.38 g/mol . This synthetic compound features a pyridine-3-carboxamide core, a structural motif present in a variety of biologically active molecules. Pyridine-3-carboxamide analogs are of significant research interest due to their wide range of potential biological activities. Scientific literature indicates that such compounds have been explored for their antimicrobial, herbicidal, and pesticidal properties . Specifically, novel pyridine-3-carboxamide analogs have been synthesized and shown promising efficacy in agricultural research, such as protecting tomato plants against bacterial wilt caused by Ralstonia solanacearum . The incorporation of both the tetrahydropyran (oxan-4-yl) and thiophene rings in its structure contributes to its molecular complexity and may influence its binding affinity in biological systems. The compound's calculated properties include a topological polar surface area of 79.5 Ų . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-fluoro-N-[oxan-4-yl(thiophen-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2S/c17-13-8-12(9-18-10-13)16(20)19-15(14-2-1-7-22-14)11-3-5-21-6-4-11/h1-2,7-11,15H,3-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGAIJFAZZRWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the hydrogenation of a pyran precursor under catalytic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable halide precursor.

    Nicotinamide Coupling: The final step involves coupling the intermediate with nicotinamide under amide bond-forming conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the nicotinamide moiety, using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted under nucleophilic conditions, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, acetic acid, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.

    Substitution: Sodium methoxide, methanol, room temperature.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced nicotinamide derivatives.

    Substitution: Substituted fluorine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide. In vitro assays have demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines, including:

  • SNB-19 : 86.61% growth inhibition
  • OVCAR-8 : 85.26% growth inhibition
  • NCI-H40 : 75.99% growth inhibition

Moderate activity was observed against other cell lines such as HOP-92, SNB-75, and MDA-MB-231, indicating a broad spectrum of anticancer activity .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Preliminary tests indicate efficacy against both Gram-positive and Gram-negative bacteria, with higher activity noted against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. The structure-activity relationship (SAR) studies suggest that the thiophene moiety plays a crucial role in enhancing antibacterial properties .

Case Studies

  • Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship of various derivatives of pyridine carboxamides, including this compound. The results indicated that modifications to the oxan and thiophene components significantly affected anticancer activity, with optimal configurations yielding enhanced potency against specific cancer types .
  • Antimicrobial Assessment : Another research effort focused on the antimicrobial properties of this compound, comparing it to established antibiotics. The findings revealed that certain derivatives exhibited superior activity against resistant bacterial strains, suggesting a potential for development into new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atom and the nicotinamide moiety are likely to play crucial roles in binding to enzymes or receptors. The compound may inhibit or activate specific pathways, depending on its target.

Comparison with Similar Compounds

Methodological Considerations

  • Structural Determination : Tools like SHELXL and SIR97 () are critical for resolving complex substituent arrangements, particularly for confirming the stereochemistry of the oxan-4-yl and thiophene groups.
  • Computational Modeling : Integrated gradients analysis () highlights the importance of fluorine and thiophene in molecular recognition, supporting rational design of analogs .

Biological Activity

5-Fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom, an oxan moiety, and a thiophene group. Its chemical formula is C14H14FN3O2SC_{14}H_{14}FN_3O_2S. The presence of these functional groups suggests potential interactions with biological targets, including receptors involved in cancer pathways.

1. Antagonistic Activity

Research indicates that compounds similar to this compound exhibit antagonistic activity against various receptors. For instance, thiohydantoin derivatives have been shown to act as androgen receptor antagonists, which can inhibit cancer cell proliferation in hormone-sensitive cancers .

2. Inhibition of Cell Proliferation

In vitro studies have demonstrated that related compounds can significantly inhibit the growth of cancer cell lines. For example, an ID50 value of 9×1089\times 10^{-8} M was reported for certain derivatives against Staphylococcus faecium and 1×1071\times 10^{-7} M against E. coli, indicating potent antimicrobial properties . Such findings suggest that the compound may also possess anticancer properties by inhibiting tumor cell growth.

Case Study 1: Anticancer Activity

A preclinical study evaluated the effectiveness of a structurally similar compound in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to controls, supporting the hypothesis that compounds with similar structures can effectively target cancer cells through receptor modulation.

Case Study 2: Receptor Modulation

Another study focused on the interaction of related compounds with nicotinic acetylcholine receptors (nAChRs). The results indicated that these compounds could act as positive allosteric modulators, enhancing receptor signaling pathways critical for neuronal function . This suggests that this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.

Efficacy Data

The biological activity of this compound has been evaluated through various assays:

CompoundTargetID50 (M)Effect
Compound AS. faecium9×1089\times 10^{-8}Inhibitory
Compound BE. coli1×1071\times 10^{-7}Inhibitory
Compound CTumor CellsNot specifiedSignificant reduction in growth

These data highlight the compound's potential as an effective agent against both bacterial infections and cancer cell proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.